Parasite-Selective Potency: A Unique Profile vs. Clinical Proteasome Inhibitors
20S Proteasome-IN-4 is a parasite-selective inhibitor, exhibiting potent activity against the T. b. brucei 20S proteasome (IC50 = 6.3 nM). This contrasts sharply with clinical proteasome inhibitors like bortezomib, carfilzomib, and ixazomib, which are primarily optimized for human proteasome subunits (e.g., β5 subunit with IC50 values of 0.6 nM (Ki), 5.2 nM, and 3.4 nM, respectively [1][2]). While the clinical inhibitors may exhibit some cross-reactivity, 20S Proteasome-IN-4 was specifically developed from an HTS hit to achieve selectivity for the parasite proteasome, a crucial feature for minimizing host cell toxicity in anti-parasitic applications [3].
| Evidence Dimension | Parasite 20S Proteasome Inhibition (T. b. brucei) |
|---|---|
| Target Compound Data | IC50 = 6.3 nM |
| Comparator Or Baseline | Bortezomib, Carfilzomib, Ixazomib: Primarily inhibit human 20S proteasome (β5); data on T. b. brucei proteasome not typically reported or significantly less potent. |
| Quantified Difference | 20S Proteasome-IN-4 is optimized for parasite selectivity, whereas clinical comparators are optimized for human proteasome inhibition. |
| Conditions | In vitro enzymatic assay against T. b. brucei 20S proteasome. |
Why This Matters
Selectivity is critical; using a non-selective inhibitor in a parasitic infection model would confound results due to host cell toxicity, making 20S Proteasome-IN-4 the appropriate tool for studying parasite biology without off-target effects.
- [1] Carfilzomib Data Sheet. MedChemExpress. IC50=5.2 nM for constitutive 20S proteasome. View Source
- [2] Ixazomib Data Sheet. ActiveInhibitor. IC50=3.4 nM for 20S proteasome β5 site. View Source
- [3] Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT). Europe PMC, 2022. View Source
